

# 1-Iodo-2-methylundecane physical and chemical properties

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## Compound of Interest

Compound Name: 1-Iodo-2-methylundecane

Cat. No.: B1195011

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## An In-depth Technical Guide to 1-Iodo-2-methylundecane

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **1-Iodo-2-methylundecane**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Structure

**1-Iodo-2-methylundecane** is an organoiodide compound characterized by an undecane backbone substituted with an iodine atom at the first position and a methyl group at the second. [1] Its structure and basic identifiers are summarized below.

Identifier	Value
IUPAC Name	1-iodo-2-methylundecane[1]
CAS Number	73105-67-6[1][2]
Molecular Formula	C <sub>12</sub> H <sub>25</sub> I[1][2][3]
Canonical SMILES	CCCCCCCCC(C)CI[1][3][4]
InChI Key	RTWBFGUVCAVDFO-UHFFFAOYSA-N[1][3]

## Physicochemical Properties

A summary of the computed and experimental physical and chemical properties of **1-Iodo-2-methylundecane** is presented in the following tables.

**Table 2.1: General Physical Properties**

Property	Value	Source
Molecular Weight	296.23 g/mol	PubChem[1], Guidechem[2], PlantaeDB[3]
Exact Mass	296.10010 Da	PubChem[1], PlantaeDB[3]
Classification	Organoiodide, Alkyl iodide	Human Metabolome Database[4]

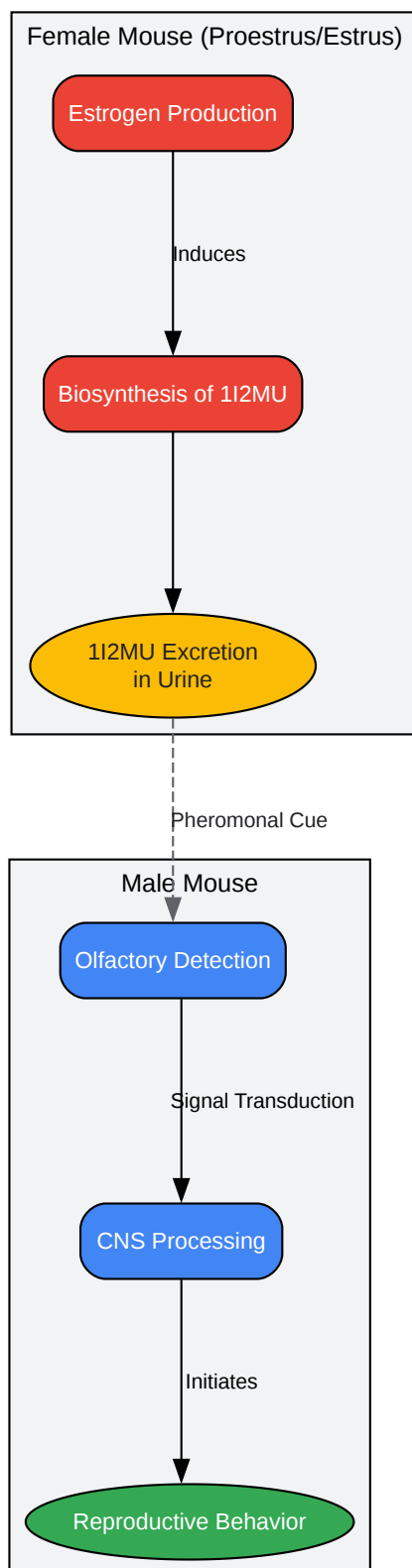
**Table 2.2: Computed Properties**

Property	Value	Source
XlogP	7.2	PubChem[1], PlantaeDB[3]
Topological Polar Surface Area (TPSA)	0.00 Å <sup>2</sup>	PlantaeDB[3]
Hydrogen Bond Donors	0	PlantaeDB[3]
Hydrogen Bond Acceptors	0	PlantaeDB[3]
Rotatable Bonds	9	PlantaeDB[3]

## Biological Significance and Activity

**1-Iodo-2-methylundecane** has been identified as a metabolite in the context of cancer metabolism and has been found in *Vitis vinifera* (the common grapevine).[1] Most notably, it functions as an estrogen-dependent urinary sex pheromone in female mice.[5] Its production is linked to the proestrus and estrus phases of the murine reproductive cycle and it has been shown to enhance reproductive activities in males, who show a behavioral preference for the compound.[5]

The following diagram illustrates the biological signaling pathway associated with **1-Iodo-2-methylundecane** in mice.



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Pheromonal signaling pathway of **1-Iodo-2-methylundecane** (1I2MU) in mice.

## Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of **1-Iodo-2-methylundecane**. Available data includes:

- Mass Spectrometry (MS): GC-MS data is available, which is essential for identifying the compound in complex mixtures.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR): <sup>13</sup>C NMR spectra are available for structural elucidation.[\[1\]](#)
- Infrared (IR) Spectroscopy: Vapor phase IR spectra have been recorded.[\[1\]](#)

## Experimental Protocols

While specific protocols for the synthesis of **1-Iodo-2-methylundecane** are not readily available in the searched literature, a general experimental workflow for its detection in a natural product extract via GC-MS has been described.[\[6\]](#)

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general steps used to identify volatile compounds like **1-Iodo-2-methylundecane** from a biological matrix.

Objective: To identify and quantify volatile organic compounds in a prepared plant extract.

Methodology:

- Extraction: The initial plant material undergoes an extraction process, for instance, using a Soxhlet apparatus with a solvent such as methanol for an extended period (e.g., 36 hours).[\[6\]](#)
- Sample Preparation: The crude extract is concentrated using a rotary evaporator. The resulting concentrate is then dissolved in a volatile solvent suitable for GC-MS analysis, such as dichloromethane.[\[6\]](#)

- **GC-MS Injection:** A small volume of the prepared sample is injected into the GC-MS instrument. A split injection mode (e.g., split ratio of 50) is often used to prevent column overloading.[6]
- **Chromatographic Separation:** The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., SH-Rxi-5Sil, 30 m x 0.25 mm). The column oven temperature is programmed to ramp up, separating compounds based on their boiling points and affinity for the column's stationary phase.[6]
- **Mass Spectrometry Detection:** As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.
- **Data Analysis:** The resulting chromatogram and mass spectra are compared to spectral libraries (e.g., NIST) to identify the compounds present in the sample.

The following diagram visualizes this experimental workflow.

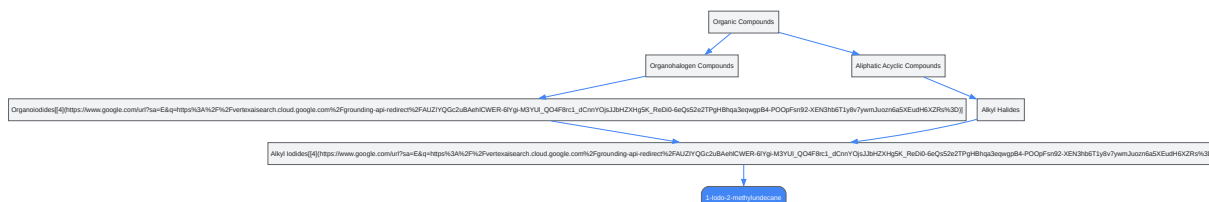


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General workflow for the GC-MS identification of **1-Iodo-2-methylundecane**.

## Chemical Classification

Understanding the classification of a molecule provides insight into its potential reactivity and properties.



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